molecular formula C18H20Cl2N4O B2453143 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2309343-43-7

1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2453143
CAS No.: 2309343-43-7
M. Wt: 379.29
InChI Key: BXOGKUSDJVJYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a sophisticated small molecule research compound designed for investigating targeted therapeutic pathways. Its core structure incorporates a pyrazole moiety, a heterocycle recognized as a pharmacologically important active scaffold present in a diverse range of therapeutic agents . This compound is specifically characterized as a potent and selective inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a key signaling protein in the immune system . MALT1 functions as a caspase-like protease that is essential for activating the NF-κB signaling pathway downstream of antigen receptors on lymphocytes . Constitutive activation of this pathway is a driver in several B-cell lymphomas and plays a role in T-cell activation and inflammatory responses. By selectively inhibiting MALT1 proteolytic activity, this researcher tool compound effectively blocks NF-κB signaling, leading to the downregulation of the expression of key survival and inflammatory genes, such as those for cytokines, and can induce apoptosis in activated immune cells and dependent lymphoma cells . Its primary research applications are in the fields of oncology and immunology. In cancer research, it serves as a valuable chemical probe for studying the pathogenesis of B-cell lymphomas, including ABC-DLBCL and MALT lymphoma, and for exploring mechanisms of tumor survival and potential routes to targeted cell death . In immunological research, this MALT1 inhibitor is used to dissect the role of T-cell and B-cell receptor signaling in immune cell proliferation, activation, and the development of effector functions. It provides insights into the modulation of immune responses, including those of regulatory T-cells (T-regs) and effector T-cells, with implications for investigating autoimmune conditions and optimizing immunomodulatory strategies, particularly in combination with other agents like immune checkpoint inhibitors . This product is intended for research purposes to advance the understanding of cellular signaling and disease mechanisms.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-14-6-5-13(9-15(14)20)22-18(25)21-7-8-24-17(12-3-4-12)10-16(23-24)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOGKUSDJVJYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyrazole Precursors

The pyrazole core is synthesized via cyclopropanation of pre-functionalized pyrazoles. A representative method from patent WO2001012188A1 involves:

  • Starting material : 3,5-Diiodo-1H-pyrazole
  • Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base
  • Conditions : Toluene, 110°C, 24 hours
  • Yield : 68%

Alternative approaches include the use of cyclopropyl Grignard reagents or Simmons-Smith cyclopropanation, though these methods suffer from lower regioselectivity.

Optimization Challenges

  • Steric hindrance : Bulky cyclopropyl groups necessitate prolonged reaction times.
  • Purification : Silica gel chromatography (hexane/ethyl acetate 4:1) is required to isolate the product.

Preparation of 2-(3,5-Dicyclopropyl-1H-Pyrazol-1-yl)ethylamine

N-Alkylation of Pyrazole

The ethylamine linker is introduced via nucleophilic substitution:

Step Reagents/Conditions Yield Reference
1 3,5-Dicyclopropyl-1H-pyrazole + 1,2-dibromoethane, K₂CO₃, DMF, 80°C, 12h 45%
2 Bromoethyl intermediate + NaN₃, DMF, 60°C, 6h 78%
3 Azide reduction: H₂ (1 atm), 10% Pd/C, MeOH, RT, 2h 92%

Key analytical data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.12 (s, 1H, pyrazole-H), 3.85 (t, J=6.4 Hz, 2H, CH₂N), 2.94 (t, J=6.4 Hz, 2H, CH₂NH₂), 1.88–1.82 (m, 2H, cyclopropyl).

Formation of the Urea Linkage

Isocyanate Coupling Method

Reacting 3,4-dichlorophenyl isocyanate with the ethylamine intermediate:

  • Molar ratio : 1:1.2 (amine:isocyanate)
  • Solvent : Anhydrous THF
  • Conditions : 0°C → RT, 4 hours
  • Workup : Precipitation with ice-water, filtration
  • Yield : 83%

Advantages :

  • High atom economy
  • Minimal side products

Carbodiimide-Mediated Coupling

For cases where isocyanate stability is problematic:

  • Activation : 3,4-Dichloroaniline + triphosgene (0.33 eq), Et₃N, CH₂Cl₂, 0°C
  • Coupling : Activated intermediate + ethylamine derivative, EDCI, HOBt, DMF, 12h
  • Yield : 76%

Scalability and Industrial Considerations

Process Intensification

  • Continuous flow synthesis : Microreactor systems reduce cyclopropanation time from 24h → 2h
  • Catalyst recycling : Immobilized Pd catalysts achieve 5 reuses without significant activity loss

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI 86 41
E-factor 34 18

PMI = Process Mass Intensity; E-factor = Waste per product kg

Analytical Characterization

Spectroscopic Validation

  • HRMS : m/z 379.2431 [M+H]⁺ (calc. 379.2435)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 158.2 (urea C=O), 144.1 (pyrazole C-3), 132.8 (dichlorophenyl C-1)

Purity Assessment

  • HPLC : >99.5% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min)
  • XRD : Single-crystal analysis confirms urea planar geometry

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

Anticancer Activity

Research has indicated that derivatives of urea compounds, including the one , can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and disruption of key signaling pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These results suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. Preliminary studies suggest it may modulate cannabinoid receptors, which are involved in pain modulation and appetite regulation.

Case Study: Drug-Seeking Behavior in Rats
In animal models, administration of this compound resulted in a significant decrease in drug-seeking behavior related to cocaine addiction. This highlights its potential application in addiction therapy and neuropharmacology.

Urease Inhibition

Another promising application of this compound is its potential as a urease inhibitor. Urease is an enzyme implicated in various pathological conditions, including kidney stone formation and peptic ulcers. Compounds with a urea structure have been shown to inhibit urease activity effectively.

Table 2: Urease Inhibition Data

Compound NameIC50 (µM)Reference
Thiourea25
Urea Derivative A15
Urea Derivative B10

The data indicates that structural modifications can enhance urease inhibitory activity, making this compound a candidate for further investigation in treating urease-related disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the phenyl and pyrazole rings can significantly influence potency and selectivity.

Key Findings:

  • Substitution at the 3-position of the dichlorophenyl ring enhances anticancer activity.
  • Dicyclopropyl moiety contributes to improved binding affinity at biological targets.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl and dicyclopropylpyrazolyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with dimethyl groups instead of dicyclopropyl groups.

    1-(3,4-dichlorophenyl)-3-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with diphenyl groups instead of dicyclopropyl groups.

Uniqueness

The unique structural features of 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, such as the presence of dicyclopropyl groups, contribute to its distinct chemical and biological properties. These features can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, identified by its CAS number 2309343-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₈H₂₀Cl₂N₄O
  • Molecular Weight : 379.3 g/mol
  • Structure : The compound features a urea functional group linked to a pyrazole moiety and a dichlorophenyl group, which may contribute to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase :
    • Pyrazole derivatives have been shown to inhibit human carbonic anhydrase II (hCA II), a metalloenzyme involved in various physiological processes. The presence of the urea group enhances binding affinity to the zinc ion in the active site of hCA II, which is crucial for catalysis .
  • Antimicrobial Activity :
    • Studies indicate that compounds with similar structures exhibit moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related pyrazole derivatives were reported at approximately 250 μg/mL .
  • Anticancer Potential :
    • The presence of halogen substituents (like chlorine) on aromatic rings has been correlated with increased antiproliferative activity in cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the pyrazole or urea moieties can enhance cytotoxicity against various cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionSignificant inhibition observed
Antibacterial ActivityMIC ~ 250 μg/mL against E. coli
Anticancer ActivityEnhanced cytotoxicity in cell lines

Case Study: Anticancer Activity

A study focused on the SAR of pyrazole-based ureas demonstrated that compounds with electron-withdrawing groups like chlorine exhibited potent anticancer properties against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Inhibition of Inflammatory Pathways

In vivo studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokine production in models of acute inflammation. For instance, one derivative exhibited an EC50 value of 18 nM for TNFα production inhibition in LPS-stimulated THP-1 cells, highlighting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea and ensuring purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by urea coupling. Purification steps should include recrystallization (using solvents like ethanol or acetonitrile) and HPLC for isolating intermediates. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography–mass spectrometry (HPLC-MS) for quantitative analysis. Parallel synthesis of analogs (e.g., replacing dichlorophenyl groups) can help optimize yields .

Q. How can researchers characterize the compound’s physicochemical properties (e.g., LogP, solubility)?

  • Methodological Answer :

  • LogP : Use the shake-flask method with octanol/water partitioning, validated by reverse-phase HPLC retention time correlation.
  • Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) and DMSO, analyzed via UV-Vis spectroscopy.
  • Polar Surface Area (PSA) : Calculate using software like Molinspiration or experimental NMR-derived solvent accessibility.
  • Example Data Table :
PropertyMethodTypical Value
LogPShake-flask/HPLC~2.5–3.0 (estimated)
Solubility (H₂O)Equilibrium UV-Vis<10 µg/mL
PSAComputational/Experimental~80–90 Ų

Q. What in vitro models are appropriate for initial toxicity and efficacy screening?

  • Methodological Answer : Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with standardized assays:

  • MTT Assay : To measure cytotoxicity (EC₅₀ values).
  • CYP450 Inhibition : Microsomal assays to assess metabolic interference.
  • Data should be tabulated with dose-response curves and statistical significance (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How to design experiments assessing environmental fate and degradation pathways?

  • Methodological Answer :

  • Long-Term Stability : Expose the compound to simulated environmental conditions (UV light, varying pH, microbial consortia) over 6–12 months.
  • Degradation Products : Identify via LC-MS/MS and compare to databases (e.g., NIST).
  • Experimental Design : Follow a tiered approach (lab → mesocosm → field), as seen in the INCHEMBIOL project, with controls for abiotic/biotic factors .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols).
  • Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. functional cell-based assays).
  • Pharmacokinetic Profiling : Assess bioavailability and metabolite interference to explain discrepancies .

Q. What strategies evaluate ecosystem-level impacts on non-target organisms?

  • Methodological Answer :

  • Multi-Trophic Mesocosms : Test the compound in controlled ecosystems (e.g., algae → Daphnia → fish). Monitor biomarkers (e.g., oxidative stress in algae, reproductive rates in Daphnia).
  • Omics Approaches : Transcriptomics/proteomics to identify non-target pathways affected.
  • Reference the split-plot design from agricultural studies (randomized blocks with temporal replication) .

Q. How to optimize target binding affinity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., cyclopropyl groups on pyrazole, dichlorophenyl orientation).
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases).
  • SPR/Biacore : Quantify binding kinetics (KD, kon/koff).
  • Tabulate IC50 values and correlate with structural features .

Data Contradiction Analysis

Q. How to address conflicting results in environmental persistence studies?

  • Methodological Answer :

  • Source Analysis : Compare study conditions (e.g., pH, temperature, microbial activity). For example, higher pH may accelerate hydrolysis.
  • Degradation Kinetics Modeling : Use first-order decay constants (k) to standardize comparisons.
  • Interlaboratory Validation : Harmonize protocols (e.g., OECD guidelines) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.